molecular formula C19H18Cl2N2O4 B2560468 2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921817-40-5

2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B2560468
M. Wt: 409.26
InChI Key: JUKDDKIALFPALT-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide” is a complex organic molecule. It contains a dichlorophenoxy group, a tetrahydrobenzo[b][1,4]oxazepin ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring containing an oxygen and a nitrogen atom . The dichlorophenoxy group would be attached to one of the carbon atoms of this ring, and the acetamide group would be attached to the nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the dichlorophenoxy and acetamide groups, as well as the tetrahydrobenzo[b][1,4]oxazepin ring . The dichlorophenoxy group might undergo nucleophilic substitution reactions, while the acetamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . For example, the presence of the dichlorophenoxy and acetamide groups might increase its polarity and solubility in polar solvents .

Scientific Research Applications

Chemical Characterization and Environmental Impact

Research on compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide includes the analysis of older formulations of 2,4-dichlorophenoxy acetic acid and 2,4,5-trichlorophenoxy acetic acid for the presence of chlorinated dibenzo-p-dioxins and dibenzofurans. These analyses are essential in understanding the environmental impact and potential contamination associated with the use of related compounds. The study utilized gas chromatography/mass spectrometry for sensitive detection, indicating that even older formulations contain contaminants in significant amounts (Norström, Rappe, Lindahl, & Buser, 1979).

Synthesis and Pharmacological Potential

Another area of research involves the synthesis and pharmacological evaluation of compounds with structural similarities, focusing on their binding to specific receptors such as the histamine H4 receptor. For instance, dibenzodiazepine derivatives have been synthesized to explore the binding site of the histamine H4 receptor, highlighting the potential for developing novel ligands based on these structures (Smits, Lim, Stegink, Bakker, de Esch, & Leurs, 2006).

Novel Fused Oxazapolycyclic Skeletons

Research into the synthesis, crystal structure, and photophysical properties of novel compounds with fused oxazapolycyclic skeletons, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, is also relevant. These compounds, including pyrrole-fused dibenzo[b,f][1, 4]oxazepines, exhibit unique structural features and strong blue emission, indicating potential applications in materials science and photophysical research (Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological or pharmacological activity .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4/c1-19(2)10-27-16-6-4-12(8-14(16)23-18(19)25)22-17(24)9-26-15-5-3-11(20)7-13(15)21/h3-8H,9-10H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKDDKIALFPALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

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